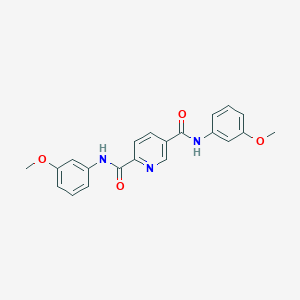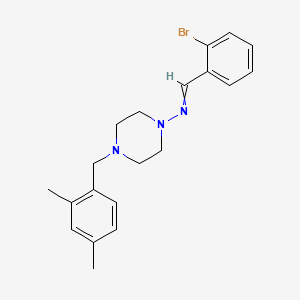
4-(3-bromo-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-(3-bromo-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly referred to as BMPP, is a chemical compound that has gained a lot of attention in the scientific community due to its unique properties and potential applications. BMPP is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and chloroform. In
Wirkmechanismus
The exact mechanism of action of BMPP is not fully understood, but it is believed to act as a π-conjugated system that allows for efficient charge transport. BMPP has a planar structure with a conjugated system of double bonds that allows for the delocalization of electrons. This delocalization allows for the efficient transfer of charge carriers through the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BMPP, but it has been found to be non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential effects of BMPP on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMPP is its excellent charge transport properties, which make it an ideal material for use in OFETs. BMPP is also relatively easy to synthesize and purify, making it a good candidate for large-scale production. However, one of the limitations of BMPP is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many potential future directions for research on BMPP. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for BMPP, such as in the field of optoelectronics or as a catalyst for organic reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of BMPP and its potential impact on living organisms.
Conclusion:
In conclusion, BMPP is a unique chemical compound with many potential applications in various scientific fields. Its excellent charge transport properties make it an ideal material for use in OFETs, and its relative ease of synthesis and purification make it a good candidate for large-scale production. While there is still much to be learned about BMPP, its potential for future research is promising.
Wissenschaftliche Forschungsanwendungen
BMPP has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of BMPP is in the field of organic electronics. BMPP has been found to exhibit excellent charge transport properties and can be used as an active material in organic field-effect transistors (OFETs). OFETs are electronic devices that can be used in various applications such as sensors, displays, and memory devices.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-15-8-7-11(10-14(15)18)9-13-16(21)19-20(17(13)22)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXVKXBRMYDJU-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3740340.png)

![N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740349.png)
![1-(4-chlorophenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740350.png)
![N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B3740385.png)
![3,11-bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B3740394.png)


![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)
